4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step reaction sequence.
Formation of tetrahydroquinoline core: The process begins with the synthesis of 1,2,3,4-tetrahydroquinoline through the Pictet-Spengler reaction.
Introduction of the phenylsulfonyl group: This is accomplished using a sulfonylation reaction with phenylsulfonyl chloride.
Ethoxylation and sulfonamidation: These steps involve introducing the ethoxy group and the benzenesulfonamide moiety under suitable reaction conditions, such as using ethanol and sulfonamide, respectively.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be streamlined through optimized reaction conditions that allow for higher yields and purity. Catalytic methods and continuous flow reactors are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various types of reactions, including:
Oxidation: This compound can be oxidized to produce sulfoxide and sulfone derivatives.
Reduction: The phenylsulfonyl group can be reduced to a corresponding thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the tetrahydroquinoline core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halides, alkylating agents under mild to moderate conditions
Major Products Formed
The major products from these reactions include sulfoxide, sulfone, thiol derivatives, and various substituted aromatic and quinoline structures.
Scientific Research Applications
Chemistry
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel molecules with potential pharmacological properties.
Biology
In biological studies, it is explored for its interactions with biological macromolecules, aiding in the understanding of protein-ligand binding dynamics.
Medicine
Medicinally, this compound is being investigated for its potential as an anti-inflammatory and anti-cancer agent due to its structural similarity to bioactive molecules.
Industry
In the industrial sector, it finds applications in the synthesis of advanced materials and as a precursor in the development of specialty chemicals.
Mechanism of Action
The mechanism by which 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves:
Molecular Targets: This compound primarily targets enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It modulates the signaling pathways by inhibiting key enzymes, such as cyclooxygenase and lipoxygenase, thus reducing the production of inflammatory mediators.
Comparison with Similar Compounds
When compared to structurally similar compounds, 4-ethoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique ethoxy group and the specific arrangement of sulfonyl and sulfonamide groups.
List of Similar Compounds
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
4-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
4-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Conclusion
This compound is a compound of significant interest due to its versatile applications in various scientific research fields. Its synthesis, reactions, and unique properties make it a valuable subject of study in both academia and industry.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-2-30-20-12-14-21(15-13-20)31(26,27)24-19-11-10-18-7-6-16-25(23(18)17-19)32(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPBFOJHUCSWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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